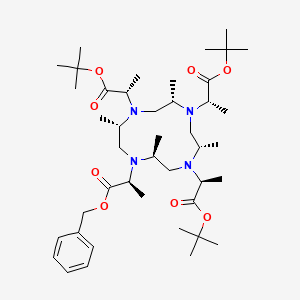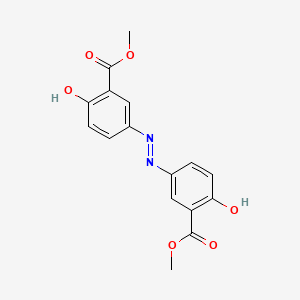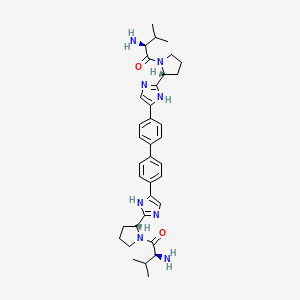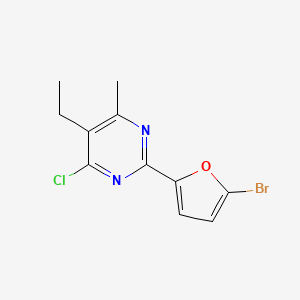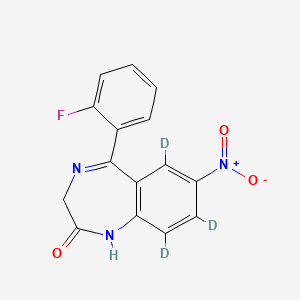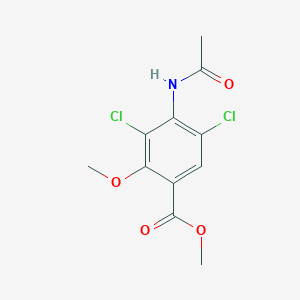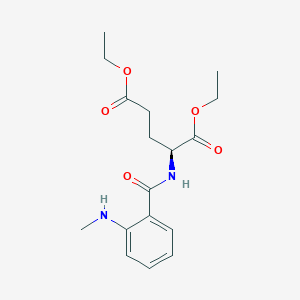
Diethyl N-(2-Methylaminobenzoyl)-L-glutamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl N-(2-Methylaminobenzoyl)-L-glutamate is an organic compound that belongs to the class of amides It is characterized by the presence of a benzoyl group attached to a glutamate moiety, with a diethyl ester functionality
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl N-(2-Methylaminobenzoyl)-L-glutamate typically involves the reaction of 2-methylaminobenzoic acid with diethyl L-glutamate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reaction time, leading to high yields and purity of the final product.
化学反応の分析
Types of Reactions
Diethyl N-(2-Methylaminobenzoyl)-L-glutamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce benzyl derivatives.
科学的研究の応用
Diethyl N-(2-Methylaminobenzoyl)-L-glutamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Diethyl N-(2-Methylaminobenzoyl)-L-glutamate involves its interaction with specific molecular targets. The benzoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The glutamate moiety may facilitate binding to proteins or other biomolecules, enhancing the compound’s efficacy.
類似化合物との比較
Similar Compounds
- Diethyl N-(2-Aminobenzoyl)-L-glutamate
- Diethyl N-(2-Methylbenzoyl)-L-glutamate
- Diethyl N-(2-Methylaminoacetyl)-L-glutamate
Uniqueness
Diethyl N-(2-Methylaminobenzoyl)-L-glutamate is unique due to the presence of the methylamino group on the benzoyl moiety, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in its applications.
特性
分子式 |
C17H24N2O5 |
|---|---|
分子量 |
336.4 g/mol |
IUPAC名 |
diethyl (2S)-2-[[2-(methylamino)benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C17H24N2O5/c1-4-23-15(20)11-10-14(17(22)24-5-2)19-16(21)12-8-6-7-9-13(12)18-3/h6-9,14,18H,4-5,10-11H2,1-3H3,(H,19,21)/t14-/m0/s1 |
InChIキー |
OBOHIWSCSNHNCI-AWEZNQCLSA-N |
異性体SMILES |
CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)C1=CC=CC=C1NC |
正規SMILES |
CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=CC=C1NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoyl Chloride](/img/structure/B13445254.png)
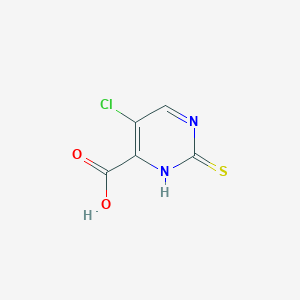
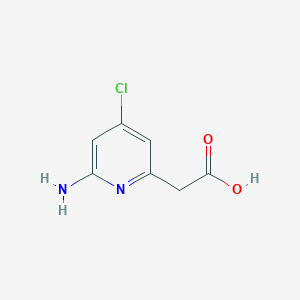
![2-[(Z)-[(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]amino]oxyacetamide](/img/structure/B13445276.png)
